(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMPCA hydrochloride and is a cyclopropane derivative that has been synthesized through various methods.
Mechanism of Action
DMPCA hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels. This results in the modulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
DMPCA hydrochloride has been found to modulate the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
DMPCA hydrochloride has several advantages for lab experiments, including its high potency and selectivity towards serotonin and norepinephrine reuptake. However, it also has limitations, including its potential side effects and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research on DMPCA hydrochloride, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to determine the optimal dosage and administration of DMPCA hydrochloride, as well as its long-term effects. Additionally, the development of novel analogs of DMPCA hydrochloride may lead to the discovery of new and more effective treatments for various neurological disorders.
Synthesis Methods
DMPCA hydrochloride can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with 3,4-dimethylphenylmagnesium bromide, followed by the reduction of the resulting acid with lithium aluminum hydride. Another method involves the reaction of cyclopropanecarboxylic acid with 3,4-dimethylphenylmagnesium bromide, followed by the addition of hydrochloric acid to form DMPCA hydrochloride.
Scientific Research Applications
DMPCA hydrochloride has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of neuropathic pain and attention-deficit/hyperactivity disorder (ADHD).
properties
IUPAC Name |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOLVWUASWHXFT-VZXYPILPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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